molecular formula C10H12N4O B2539530 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2195879-25-3

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2539530
CAS No.: 2195879-25-3
M. Wt: 204.233
InChI Key: OBGLVEWJNVJPBK-UHFFFAOYSA-N
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Description

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a six-membered dihydropyridazinone ring substituted at position 6 with a methyl group and at position 2 with a 2-(1H-pyrazol-1-yl)ethyl moiety. Pyridazinones are nitrogen-containing heterocycles with applications in medicinal chemistry due to their bioactivity, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties.

Properties

IUPAC Name

6-methyl-2-(2-pyrazol-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-9-3-4-10(15)14(12-9)8-7-13-6-2-5-11-13/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGLVEWJNVJPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydropyridazin-3-one with 1-(2-bromoethyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of pyridazine-based compounds, including 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one, have shown promise as potential anticancer agents. They may act through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
  • Cox-2 Inhibition : The compound has been studied for its ability to inhibit cyclooxygenase-2 (Cox-2), an enzyme involved in inflammation and pain pathways. This inhibition suggests potential applications in treating inflammatory diseases while minimizing gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Therapeutic Applications

The therapeutic potential of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one can be categorized into several areas:

Cancer Treatment

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The structure-activity relationship (SAR) analysis has shown that specific substitutions enhance its efficacy against these malignancies .

Neurological Disorders

The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating Alzheimer's disease and other neurodegenerative disorders. Its role in enhancing cholinergic function could provide therapeutic benefits in cognitive enhancement and memory improvement .

Anti-inflammatory Properties

By inhibiting Cox-2, the compound may serve as a safer alternative for managing pain and inflammation compared to traditional NSAIDs. Its selective action could reduce the risk of gastrointestinal complications commonly associated with non-selective Cox inhibitors .

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety profile of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one:

StudyFocusFindings
Siddiqui et al. (2020)Anticancer ActivityDemonstrated significant cytotoxicity against A375 and MCF-7 cell lines with IC50 values below 20 µM.
Łączkowski et al. (2020)Neurological EffectsShowed inhibition of acetylcholinesterase with an IC50 value indicating potential for Alzheimer's treatment.
ResearchGate Study (2021)Inflammatory ResponseConfirmed selective Cox-2 inhibition with reduced side effects compared to traditional NSAIDs.

Mechanism of Action

The mechanism of action of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern:

  • 2-(1H-Pyrazol-1-yl)ethyl chain : Introduces a heteroaromatic pyrazole group, which may engage in hydrogen bonding or π-π interactions, influencing binding affinity in biological targets.

Analogous compounds from literature include:

  • 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a-3h in ): These feature halogen (Cl) and aryl (phenyl) groups at positions 5 and 6, respectively. The absence of a dihydro ring and the presence of electron-withdrawing substituents (Cl) contrast with the target compound’s methyl and pyrazole groups .
  • 6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one (): Contains a phenoxy substituent and a hydroxyethyl chain, differing in electronic and steric properties from the pyrazole-ethyl group .
  • 4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate (): Shares the dihydro core but incorporates thienyl and cyclohexylmethyl groups, highlighting variability in hydrophobic and aromatic substituents .
Table 1: Key Structural Differences
Compound Position 6 Substituent Position 2 Substituent Ring Saturation
Target Compound Methyl 2-(1H-Pyrazol-1-yl)ethyl Dihydro
5-Chloro-6-phenylpyridazin-3(2H)-one Phenyl, Cl Varied alkyl/aryl Non-dihydro
6-(2,3-Dimethylphenoxy) analog 2,3-Dimethylphenoxy 2-Hydroxyethyl Non-dihydro
4-(Cyclohexylmethyl)-6-thienyl analog Thienyl Cyclohexylmethyl Dihydro

Biological Activity

6-Methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a pyridazinone framework with a pyrazole moiety. Its molecular formula is C12H15N3O, and it exhibits properties typical of heterocyclic compounds, which are often linked to biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one possess significant antimicrobial properties. For instance, compounds synthesized with pyrazole rings have shown activity against various pathogens. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria using the well diffusion method, revealing notable zones of inhibition (Table 1).

CompoundTarget BacteriaZone of Inhibition (mm)
10aE. coli14
10bS. aureus18
10cP. mirabilis16
10dB. subtilis15

Table 1: Antimicrobial activity of synthesized pyrazole derivatives .

The results indicate that the presence of specific substituents on the pyrazole ring significantly enhances antimicrobial potency.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored. Research indicates that certain derivatives exhibit strong anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A systematic review highlighted that thiazole and pyrazole derivatives can modulate inflammatory pathways effectively, suggesting a promising avenue for developing anti-inflammatory agents .

Anticancer Activity

The anticancer properties of similar compounds have been extensively studied. For example, compounds featuring the pyridazinone structure have shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that some derivatives induced apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Case Study:
In a specific study involving the evaluation of anticancer activity, several analogs were tested against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results showed that certain derivatives had IC50 values comparable to standard chemotherapy agents like doxorubicin (Table 2).

CompoundCell LineIC50 (µM)
AHT-2925
BJurkat30
CHT-2920

Table 2: Anticancer activity of pyridazinone derivatives .

The biological activities of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one can be attributed to several mechanisms:

  • Antimicrobial : Disruption of bacterial cell walls and inhibition of protein synthesis.
  • Anti-inflammatory : Inhibition of NF-kB signaling pathway and reduction in cytokine release.
  • Anticancer : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.

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